3,3-Bis(hydroxymethyl)cyclobutan-1-one
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Overview
Description
3,3-Bis(hydroxymethyl)cyclobutan-1-one is a versatile small molecule with the chemical formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . This compound is characterized by a cyclobutanone ring substituted with two hydroxymethyl groups at the 3-position. It is commonly used as a building block in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(hydroxymethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with formaldehyde in the presence of a base. The reaction proceeds via a nucleophilic addition mechanism, where the hydroxymethyl groups are introduced at the 3-position of the cyclobutanone ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. Catalysts and solvents may also be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(hydroxymethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3,3-bis(carboxymethyl)cyclobutan-1-one.
Reduction: Formation of 3,3-bis(hydroxymethyl)cyclobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(hydroxymethyl)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Bis(hydroxymethyl)cyclobutan-1-one involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, making the compound a useful intermediate in organic synthesis. The cyclobutanone ring provides a strained structure that can be exploited in “strain-release” reactions, leading to the formation of more stable products .
Comparison with Similar Compounds
Cyclobutanone: Lacks the hydroxymethyl groups, making it less reactive in certain transformations.
3,3-Bis(methoxymethyl)cyclobutan-1-one: Contains methoxymethyl groups instead of hydroxymethyl groups, affecting its reactivity and solubility.
3,3-Bis(aminomethyl)cyclobutan-1-one: Contains aminomethyl groups, which can participate in different types of reactions compared to hydroxymethyl groups.
Uniqueness: 3,3-Bis(hydroxymethyl)cyclobutan-1-one is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and versatility in organic synthesis. The strained cyclobutanone ring also contributes to its unique chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3,3-bis(hydroxymethyl)cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-6(4-8)1-5(9)2-6/h7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMBKFRYUQALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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